molecular formula C8H5F3O3S B015630 4-(Trifluoromethylsulfonyl)benzaldehyde CAS No. 650-89-5

4-(Trifluoromethylsulfonyl)benzaldehyde

Cat. No. B015630
Key on ui cas rn: 650-89-5
M. Wt: 238.19 g/mol
InChI Key: PQZFIZUQWVOSSF-UHFFFAOYSA-N
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Patent
US08470848B2

Procedure details

The titled compound is prepared analogously to 4-bromomethyl-2-fluoro-1-methanesulfonyl-benzene by replacing 3-fluoro-4-methanesulfonyl-benzaldehyde with 4-trifluoromethanesulfonyl-benzaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]CC1C=CC(S(C)(=O)=O)=C(F)C=1.[F:14][C:15]([F:28])([F:27])[S:16]([C:19]1[CH:26]=[CH:25][C:22]([CH:23]=O)=[CH:21][CH:20]=1)(=[O:18])=[O:17]>>[Br:1][CH2:23][C:22]1[CH:25]=[CH:26][C:19]([S:16]([C:15]([F:28])([F:27])[F:14])(=[O:18])=[O:17])=[CH:20][CH:21]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=CC(=C(C=C1)S(=O)(=O)C)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(S(=O)(=O)C1=CC=C(C=O)C=C1)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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